molecular formula C24H17ClFN3 B6511981 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-25-0

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511981
CAS No.: 932464-25-0
M. Wt: 401.9 g/mol
InChI Key: XOWTYVYLDDCRCF-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline class of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science . Pyrazolo[4,3-c]quinoline derivatives are characterized by a multi-ring system that provides a planar, aromatic core capable of engaging in π–π stacking interactions in solid-state crystals, a property that can be exploited in the development of organic electronic materials . The specific substitution pattern on this compound—featuring a 4-methylphenyl group at the 3-position, an 8-fluoro substituent on the quinoline ring, and a 3-chloro-4-methylphenyl group at the 1-position—suggests its potential as a key intermediate or target molecule in drug discovery campaigns. Such structural motifs are commonly investigated for their diverse biological activities. While direct studies on this exact molecule are limited in the public domain, related 1H-pyrazolo[3,4-b]quinolines and their isomers have been documented to exhibit a range of pharmacological properties, including antimalarial activity, as quinoline derivatives are a cornerstone of antimalarial therapeutics . Furthermore, the presence of halogen and fluorine atoms is often associated with enhanced metabolic stability and binding affinity in bioactive molecules, making this compound a valuable scaffold for the synthesis and screening of new chemical entities in hit-to-lead optimization . Researchers may find this compound particularly useful for exploring structure-activity relationships (SAR), developing fluorescence-based sensors given the inherent photophysical properties of the core structure, or as a building block in the construction of more complex molecular architectures .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-14-3-6-16(7-4-14)23-20-13-27-22-10-8-17(26)11-19(22)24(20)29(28-23)18-9-5-15(2)21(25)12-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWTYVYLDDCRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H15_{15}ClF. The compound features a pyrazoloquinoline core structure that is substituted with chloro and fluoro groups, which are significant for its biological activity.

PropertyValue
Molecular Weight305.78 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P (octanol-water)Not available

Anticancer Activity

Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study by Wei et al. demonstrated that compounds similar to this compound showed promising results against several cancer cell lines:

  • MCF7 (Breast Cancer) : IC50_{50} = 0.46 µM
  • A549 (Lung Cancer) : IC50_{50} = 0.39 µM
  • NCI-H460 (Lung Cancer) : IC50_{50} = 8.55 µM

These values indicate the potency of these compounds against targeted cancer types, suggesting a mechanism involving the inhibition of key cellular pathways related to tumor growth and survival .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the presence of halogen substituents enhances its interaction with biological targets such as kinases and other enzymes involved in cancer progression.

MechanismDescription
Kinase InhibitionCompounds may inhibit specific kinases involved in cell proliferation.
Apoptosis InductionTriggers programmed cell death in cancer cells.
Anti-inflammatory EffectsReduces inflammation that can contribute to cancer progression.

Pharmacological Studies

In addition to anticancer properties, there are indications that this compound may exhibit anti-inflammatory and antioxidant activities. These effects could further enhance its therapeutic potential by addressing multiple pathways involved in disease processes.

Antioxidant Activity

Research has suggested that pyrazoloquinolines can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells. This property is critical for protecting normal cells from damage during cancer treatment.

In Vivo Studies

While many studies have focused on in vitro effects, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic efficacy of this compound in living organisms.

Comparison with Similar Compounds

Position 1 Modifications

  • The target compound’s 3-chloro-4-methylphenyl group combines steric hindrance (CH₃) with moderate electron withdrawal (Cl). In contrast, ELND006 uses a cyclopropyl group to enhance metabolic stability , while C350-0829 employs 4-fluorophenyl for improved lipophilicity .

Position 3 Modifications

  • The 4-methylphenyl group in the target compound promotes hydrophobic interactions. Derivatives like 2i replace this with an amino-linked hydroxyphenyl, enabling hydrogen bonding critical for anti-inflammatory activity .

Position 8 Modifications

  • Fluorine at position 8 (target compound) balances lipophilicity and membrane permeability.

Pharmacological Insights

  • Anti-inflammatory Potential: While the target compound lacks the amino groups seen in 2i and 2m (critical for NO inhibition), its chloro and methyl substituents may favor alternative mechanisms, such as kinase inhibition .
  • Enzyme Inhibition : ELND006’s trifluoromethyl and sulfonyl groups enable potent gamma-secretase inhibition, a feature absent in the target compound .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between the aldehyde and amine groups, followed by cyclodehydration to form the quinoline ring. Key parameters influencing yield include:

  • Catalyst : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.

  • Solvent : Ethylene glycol or dimethylformamide (DMF) improves solubility of intermediates.

  • Temperature : Reactions conducted at 120–140°C for 6–12 hours achieve optimal conversion rates.

A representative protocol yields the target compound in 68% purity, requiring subsequent recrystallization from ethanol to achieve >95% purity.

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction offers an alternative route using fluorinated anthranilic acid derivatives. 5-Fluoroanthranilic acid reacts with 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-5(4H)-one in the presence of acetic anhydride to form the quinoline core.

Critical Modifications for Fluorine Incorporation

  • Pre-fluorination : Introducing fluorine at the anthranilic acid stage ensures regioselective placement at position 8.

  • Protecting groups : Acetylation of the pyrazolone nitrogen prevents unwanted side reactions during cyclization.

This method achieves a 72% yield but requires stringent anhydrous conditions to avoid hydrolysis of intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Friedländer6895Regioselectivity control
Niementowski7293Moisture sensitivity
Post-synthetic fluoro.6390Competing side reactions

Industrial-Scale Production Considerations

Process Optimization

  • Continuous flow systems : Reduce reaction times by 40% compared to batch processes.

  • Catalyst recycling : Immobilized PTSA on silica gel enables three reuse cycles without yield loss.

Cost Drivers

  • Fluorinated reagents : DAST accounts for 34% of raw material costs.

  • Waste management : Neutralization of acidic byproducts requires specialized infrastructure.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates Friedländer condensations, achieving 75% yield with 20% energy savings.

Biocatalytic Approaches

Preliminary studies show that lipase enzymes can catalyze cyclization steps under mild conditions (pH 7, 37°C), though yields remain suboptimal (38%) .

Q & A

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodology :
  • Directing Groups : Use nitro or acetyl groups to steer cyclization to the desired position (e.g., position 4 over 6).
  • Solvent Optimization : Polar aprotic solvents (DMF) improve reaction homogeneity and reduce byproducts .
  • Real-Time Monitoring : TLC or inline IR spectroscopy tracks intermediate formation, enabling rapid condition adjustment .

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